molecular formula C6H12N2O2 B15240928 N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

Cat. No.: B15240928
M. Wt: 144.17 g/mol
InChI Key: HZMXZQYNPLTPFA-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide is a chemical compound of interest in organic and medicinal chemistry research. It features a tetrahydrofuran (oxolane) ring connected to an N-hydroxyethanimidamide functional group. This molecular architecture, particularly the N-hydroxyimidamide moiety, is a key precursor in synthesizing more complex heterocycles . Compounds with this functional group can serve as versatile building blocks for the development of potential pharmacologically active molecules. Researchers value this reagent for its application in the synthesis of hydroxamic acids and other derivatives, which can act as enzyme inhibitors or metal chelators. The structural core of this compound is also found in intermediates used for the synthesis of peptide mimetics and for overcoming challenges in solid-phase peptide synthesis (SPPS) . While detailed mechanistic and application data for the specific 3-yl isomer is limited in the public domain, its structural analogs are utilized in various chemical biology and drug discovery contexts. This product is intended for laboratory research purposes. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide

InChI

InChI=1S/C6H12N2O2/c7-6(8-9)3-5-1-2-10-4-5/h5,9H,1-4H2,(H2,7,8)

InChI Key

HZMXZQYNPLTPFA-UHFFFAOYSA-N

Isomeric SMILES

C1COCC1C/C(=N/O)/N

Canonical SMILES

C1COCC1CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide typically involves the reaction of oxolane derivatives with ethanimidamide precursors. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions to introduce the hydroxy and ethanimidamide groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide may involve large-scale reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(oxolan-3-yl)ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxolane compounds. These products can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

N’-hydroxy-2-(oxolan-3-yl)ethanimidamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(oxolan-3-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxy group and ethanimidamide moiety can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Selected Amidoximes
Compound Name Substituent Molecular Formula Molecular Weight Key Features
N'-hydroxy-2-(oxolan-3-yl)ethanimidamide 3-oxolanyl (tetrahydrofuran) C₆H₁₂N₂O₂ 144.17* Heterocyclic oxygen-containing ring; potential for hydrogen bonding
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide (hydrochloride) 2-oxolanyl C₆H₁₃ClN₂O₂ 180.63 Positional isomer; oxolan ring at C2; hydrochloride salt enhances solubility
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide 4-methoxyphenyl C₉H₁₂N₂O₂ 180.20 Electron-rich aromatic substituent; m.p. 111–112°C
2-(2-Thienyl)-N'-hydroxyethanimidamide 2-thienyl (thiophene) C₆H₈N₂OS 156.20 Electron-rich heterocycle; enhances π-π interactions
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide methylthio (-SCH₃) C₃H₈N₂OS 117.17 Lipophilic group; m.p. 90–95°C; used in antibiotic synthesis

*Calculated based on molecular formula.

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : The oxolan-3-yl group introduces a saturated oxygen-containing ring, likely increasing hydrophilicity compared to aromatic substituents like 4-methoxyphenyl . However, it may reduce π-π stacking capabilities relative to thienyl or phenyl groups .
  • Positional Isomerism : The oxolan-2-yl analog () demonstrates that ring position affects physicochemical properties, such as solubility, due to steric and electronic differences .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in compound 24) improve reaction efficiency (93% yield), while electron-donating groups (e.g., methoxy in compound 35) result in moderate yields (68–88%) .
  • The oxolan-3-yl derivative’s synthesis would likely follow similar conditions, but steric hindrance from the tetrahydrofuran ring might reduce yields compared to planar aromatic substituents.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Notable Features
N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide 111–112 Soluble in DMSO; moderate in H₂O Methoxy enhances H-bonding
(1Z)-N'-Hydroxy-2-(methylthio)ethanimidamide 90–95 Poor in H₂O; soluble in ethanol High lipophilicity
N'-hydroxy-2-(oxolan-2-yl)ethanimidamide (HCl) N/A High (due to HCl salt) Salt form improves bioavailability

Key Observations :

  • The oxolan-3-yl group’s saturated ring may lower melting points compared to aromatic analogs (e.g., 111–112°C for 4-methoxyphenyl) due to reduced crystallinity .
  • Solubility in polar solvents is expected to be higher than methylthio derivatives but lower than hydrochloride salts .

Biological Activity

N'-hydroxy-2-(oxolan-3-yl)ethanimidamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H14N2O3C_7H_{14}N_2O_3 and features a hydroxylamine functional group attached to an oxolane (tetrahydrofuran) moiety. The presence of these functional groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial properties. For instance, derivatives of related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria by modulating quorum sensing mechanisms. This suggests that this compound could potentially inhibit bacterial communication and biofilm formation, which are critical for the virulence of many pathogens .

Enzyme Inhibition

Studies have demonstrated that compounds with structural similarities can inhibit enzymes such as 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a role in glucocorticoid metabolism. Inhibition of this enzyme has implications for treating conditions like obesity and metabolic syndrome . The potential for this compound to act on similar pathways warrants further exploration.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of biofilm formation in E. coli and P. aeruginosa
Enzyme InhibitionPotential inhibition of 11β-HSD1
Quorum Sensing ModulationDisruption of bacterial communication

Case Studies

  • Antimicrobial Efficacy : A study examined the effects of various N'-hydroxy derivatives on biofilm-forming bacteria. The results indicated that certain derivatives exhibited significant reductions in biofilm mass, suggesting potential clinical applications in treating bacterial infections resistant to conventional antibiotics .
  • Metabolic Studies : Another research effort focused on the metabolic implications of inhibiting 11β-HSD1. In animal models, compounds similar to this compound were shown to lower plasma glucose levels and improve lipid profiles, indicating a promising avenue for metabolic syndrome treatment .

Research Findings

Recent findings highlight the need for further investigation into the pharmacodynamics and pharmacokinetics of this compound. Preliminary data suggest that modifications to its structure could enhance its efficacy and selectivity against specific biological targets.

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